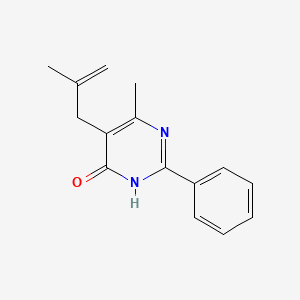
3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Phe-Arg-beta-naphthylamide (PAβN) and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile involves the inhibition of bacterial efflux pumps. Efflux pumps are proteins that are responsible for pumping out toxic compounds from bacterial cells, including antibiotics. By inhibiting these pumps, 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile can increase the intracellular concentration of antibiotics, making them more effective against bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile has no significant biochemical or physiological effects on human cells. However, it has been found to be toxic to some bacterial and cancer cells, making it a potential candidate for the development of novel antibiotics and anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile in lab experiments is its ability to inhibit bacterial efflux pumps, making it a useful tool for studying multidrug resistance in bacteria. However, its toxicity to some bacterial and cancer cells can also be a limitation, as it may affect the results of experiments.
Direcciones Futuras
There are several potential future directions for the research on 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile. One area of interest is the development of novel antibiotics and anticancer agents based on this compound. Another potential direction is the study of the mechanism of multidrug resistance in bacteria and the development of strategies to overcome this resistance. Additionally, further studies could be conducted to investigate the potential toxicity of this compound to other types of cells and organisms.
Métodos De Síntesis
The synthesis method of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile involves the reaction of 6(5H)-phenanthridinone with 3-oxobutanenitrile in the presence of a catalytic amount of acetic acid. This reaction leads to the formation of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile as a yellow solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to be an effective inhibitor of bacterial efflux pumps and has been used to study the mechanism of multidrug resistance in bacteria. This compound has also been used in the development of novel antibiotics and anticancer agents.
Propiedades
IUPAC Name |
(E)-3-hydroxy-2-phenanthridin-6-ylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11(20)15(10-18)17-14-8-3-2-6-12(14)13-7-4-5-9-16(13)19-17/h2-9,20H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGFWBAENCZBKF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C1=NC2=CC=CC=C2C3=CC=CC=C31)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-hydroxy-2-phenanthridin-6-ylbut-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)

![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)